molecular formula C11H10Cl2N4 B1603239 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine CAS No. 30077-58-8

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine

Cat. No.: B1603239
CAS No.: 30077-58-8
M. Wt: 269.13 g/mol
InChI Key: YFXPEDMBLISFPG-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H10Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to the death of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is unique due to the presence of the dichlorobenzyl group, which enhances its lipophilicity and potentially improves its ability to cross cell membranes. This structural feature may contribute to its effectiveness as an anti-tubercular agent .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c12-8-2-1-6(4-9(8)13)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPEDMBLISFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608598
Record name 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30077-58-8
Record name 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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